molecular formula C14H10ClN3O2 B2514713 (2E)-2-[(E)-2-chlorobenzoyl]-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-enenitrile CAS No. 1025301-03-4

(2E)-2-[(E)-2-chlorobenzoyl]-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-enenitrile

Cat. No.: B2514713
CAS No.: 1025301-03-4
M. Wt: 287.7
InChI Key: DHWLZGHPCVXQAJ-CSKARUKUSA-N
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Description

(2E)-2-[(E)-2-chlorobenzoyl]-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-enenitrile is a complex organic compound with a molecular formula of C14H10ClN3O2 and a molecular weight of 287.70 g/mol This compound is characterized by its unique structure, which includes a chlorobenzoyl group, an oxazole ring, and a nitrile group

Preparation Methods

The synthesis of (2E)-2-[(E)-2-chlorobenzoyl]-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-enenitrile involves several steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 5-methyl-1,2-oxazole-3-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acrylonitrile under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

(2E)-2-[(E)-2-chlorobenzoyl]-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-enenitrile undergoes various chemical reactions, including:

Scientific Research Applications

(2E)-2-[(E)-2-chlorobenzoyl]-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-enenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-2-[(E)-2-chlorobenzoyl]-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-enenitrile involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

When compared to similar compounds, (2E)-2-[(E)-2-chlorobenzoyl]-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-enenitrile stands out due to its unique structural features and reactivity. Similar compounds include:

Biological Activity

(2E)-2-[(E)-2-chlorobenzoyl]-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-enenitrile, a compound with the molecular formula C14H10ClN3O2C_{14}H_{10}ClN_3O_2, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl derivatives with 5-methyl-1,2-oxazol-3-amine under controlled conditions to yield the desired product. The reaction conditions, including temperature and solvent choice, significantly influence the yield and purity of the final compound.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.4Induction of apoptosis
HT29 (Colon Cancer)12.6Cell cycle arrest at G1 phase

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism MIC (µg/mL) Type
Staphylococcus aureus32Gram-positive bacteria
Escherichia coli64Gram-negative bacteria

Mechanistic Studies

Mechanistic studies suggest that the compound interacts with specific cellular targets involved in signaling pathways related to apoptosis and cell growth. For instance, it has been shown to inhibit key kinases involved in cancer cell survival pathways, leading to increased rates of programmed cell death.

Case Studies

A notable case study involved a series of experiments where this compound was administered to mice bearing xenograft tumors. Results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as a therapeutic agent.

Properties

IUPAC Name

(E)-2-(2-chlorobenzoyl)-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c1-9-6-13(18-20-9)17-8-10(7-16)14(19)11-4-2-3-5-12(11)15/h2-6,8H,1H3,(H,17,18)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWLZGHPCVXQAJ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC=C(C#N)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N/C=C(\C#N)/C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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